molecular formula C18H23N3O2S B2675764 (3r,5r,7r)-N-(2-oxo-2-((Z)-2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)adamantane-1-carboxamide CAS No. 1321876-58-7

(3r,5r,7r)-N-(2-oxo-2-((Z)-2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)adamantane-1-carboxamide

Cat. No. B2675764
M. Wt: 345.46
InChI Key: DUBIYQFOOKFXJQ-JMIUGGIZSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthesis Techniques : Research has focused on the synthesis of adamantane derivatives, including those with complex substituents, demonstrating methods for achieving high yields under mild conditions. For example, adamantane derivatives have been synthesized with yields of 72–87% by reacting amines from the adamantane series with ethyl chlorooxoacetate and oxalyl chloride (D’yachenko, Burmistrov, & Butov, 2019).
  • Characterization of Adamantane Derivatives : Detailed characterizations of adamantane derivatives have been reported, including their chemical structures and properties. For instance, adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and characterized using crystallography and quantum theory, providing insights into their non-covalent interactions (El-Emam et al., 2020).

Materials Science Applications

  • Polymer Synthesis and Properties : New polyamides incorporating adamantane moieties have been developed, highlighting their solubility in common solvents and remarkable thermal stability. Such polymers are synthesized through direct polycondensation and exhibit medium to high molecular weights, with potential applications in advanced materials (Chern, Shiue, & Kao, 1998).

Medicinal Chemistry Applications

  • Antimicrobial and Antiviral Potential : Novel adamantane derivatives have been explored for their broad-spectrum antibacterial and antifungal activities. For instance, N′-heteroarylidene-1-carbohydrazide derivatives have displayed potent antibacterial activity with minimal inhibitory concentrations, suggesting their potential as antimicrobial agents (Al-Wahaibi et al., 2020).
  • Synthesis of Bioactive Molecules : The synthesis of benzimidazole-5(6)-carboxamide and related derivatives bearing the adamantane moiety has been reported, with potential implications in drug design and development. These compounds were synthesized through various chemical reactions, indicating the versatility of adamantane as a scaffold in medicinal chemistry (Soselia et al., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[2-oxo-2-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-16(21-20-10-15-2-1-3-24-15)11-19-17(23)18-7-12-4-13(8-18)6-14(5-12)9-18/h1-3,10,12-14H,4-9,11H2,(H,19,23)(H,21,22)/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBIYQFOOKFXJQ-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NN=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)N/N=C\C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r,5r,7r)-N-(2-oxo-2-((Z)-2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)adamantane-1-carboxamide

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